9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability
Preparation Methods
The synthesis of 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves several steps. One common synthetic route includes the use of natural raw materials such as vanillin, erythritol, furfurylamine, and natural benzaldehyde . The reaction conditions typically involve the use of bio-based citric acid as a catalyst, which not only aids in the synthesis but also in the degradation process, making the entire process eco-friendly .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, the presence of the bis(acetal) structure, furanic structure, and benzene ring-branched chain structure in the resin confers favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-performance, eco-friendly, and degradable benzoxazine resins . In biology and medicine, its derivatives have shown potential in various therapeutic applications due to their unique structural properties . In the industry, this compound is used in the production of advanced polymer materials that exhibit high thermal stability and self-curing properties .
Mechanism of Action
The mechanism of action of 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with various molecular targets and pathways. The presence of the bis(acetal) structure, furanic structure, and benzene ring-branched chain structure in the resin confers favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability . These properties make it an effective compound in various applications, including its use as an adhesive and in the production of high-performance materials.
Comparison with Similar Compounds
Compared to other similar compounds, 9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its unique structural features and eco-friendly synthesis process. Similar compounds include other benzoxazine derivatives such as 2,6-bis(3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine and 7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4′,5′:3,4]benzo[1,2-e][1,3]oxazine . These compounds share similar properties but differ in their specific applications and structural nuances.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-9-20-18(12-23(14-27-20)11-16-7-4-10-25-16)22(17)26-13-19(21)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKYUXFPRBOYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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